Cas no 109332-87-8 (1-(2-bromo-1-methoxyethyl)-3-chlorobenzene)

1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene is a halogenated aromatic compound featuring both bromo and chloro substituents, along with a methoxyethyl functional group. This structure imparts reactivity suitable for further synthetic modifications, making it valuable in organic synthesis, particularly in cross-coupling reactions and nucleophilic substitutions. The presence of multiple halogens enhances its utility as an intermediate in pharmaceuticals, agrochemicals, and specialty chemicals. Its well-defined molecular architecture ensures precise control in downstream applications. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for consistent performance in synthetic pathways. Storage recommendations include protection from light and moisture to maintain stability.
1-(2-bromo-1-methoxyethyl)-3-chlorobenzene structure
109332-87-8 structure
商品名:1-(2-bromo-1-methoxyethyl)-3-chlorobenzene
CAS番号:109332-87-8
MF:C9H10OClBr
メガワット:249.532
CID:3598890
PubChem ID:13737005

1-(2-bromo-1-methoxyethyl)-3-chlorobenzene 化学的及び物理的性質

名前と識別子

    • Benzene, 1-(2-bromo-1-methoxyethyl)-3-chloro-
    • 1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene
    • 109332-87-8
    • 1-(2-bromo-1-methoxyethyl)-3-chlorobenzene
    • AKOS011393234
    • CS-0299775
    • EN300-1133221
    • インチ: InChI=1S/C9H10BrClO/c1-12-9(6-10)7-3-2-4-8(11)5-7/h2-5,9H,6H2,1H3
    • InChIKey: PVECFVZGBLLWTH-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 247.96036Da
  • どういたいしつりょう: 247.96036Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 132
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 9.2Ų

1-(2-bromo-1-methoxyethyl)-3-chlorobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1133221-2.5g
1-(2-bromo-1-methoxyethyl)-3-chlorobenzene
109332-87-8 95%
2.5g
$1509.0 2023-10-26
Enamine
EN300-1133221-0.05g
1-(2-bromo-1-methoxyethyl)-3-chlorobenzene
109332-87-8 95%
0.05g
$647.0 2023-10-26
Enamine
EN300-1133221-0.25g
1-(2-bromo-1-methoxyethyl)-3-chlorobenzene
109332-87-8 95%
0.25g
$708.0 2023-10-26
Enamine
EN300-1133221-5g
1-(2-bromo-1-methoxyethyl)-3-chlorobenzene
109332-87-8 95%
5g
$2235.0 2023-10-26
Enamine
EN300-1133221-0.1g
1-(2-bromo-1-methoxyethyl)-3-chlorobenzene
109332-87-8 95%
0.1g
$678.0 2023-10-26
Enamine
EN300-1133221-1g
1-(2-bromo-1-methoxyethyl)-3-chlorobenzene
109332-87-8 95%
1g
$770.0 2023-10-26
Enamine
EN300-1133221-0.5g
1-(2-bromo-1-methoxyethyl)-3-chlorobenzene
109332-87-8 95%
0.5g
$739.0 2023-10-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1370445-50mg
1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene
109332-87-8 95%
50mg
¥16848.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1370445-100mg
1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene
109332-87-8 95%
100mg
¥17642.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1370445-1g
1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene
109332-87-8 95%
1g
¥25056.00 2024-08-09

1-(2-bromo-1-methoxyethyl)-3-chlorobenzene 関連文献

Related Articles

1-(2-bromo-1-methoxyethyl)-3-chlorobenzeneに関する追加情報

Chemical Profile of 1-(2-bromo-1-methoxyethyl)-3-chlorobenzene (CAS No. 109332-87-8)

1-(2-bromo-1-methoxyethyl)-3-chlorobenzene, identified by the CAS number 109332-87-8, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, featuring a benzene ring substituted with bromo and chloro groups at specific positions and an ethyl chain with bromo and methoxy functional groups, exhibits unique chemical properties that make it valuable for various synthetic applications.

The structural framework of 1-(2-bromo-1-methoxyethyl)-3-chlorobenzene consists of a benzene core, which is a fundamental aromatic hydrocarbon unit widely utilized in medicinal chemistry due to its stability and reactivity. The presence of both electron-withdrawing (chloro) and electron-donating (bromo, methoxy) groups on the aromatic ring creates a complex interplay of electronic effects, influencing the compound's reactivity and potential biological activity. This balance makes it a versatile building block for designing more complex molecules.

In recent years, research has highlighted the utility of 1-(2-bromo-1-methoxyethyl)-3-chlorobenzene as a precursor in the synthesis of biologically active compounds. Its unique substitution pattern allows for further functionalization through nucleophilic aromatic substitution (SNAr), cross-coupling reactions, or other organic transformations. These reactions are pivotal in drug discovery, enabling the creation of novel heterocyclic compounds with potential therapeutic applications.

One notable area of investigation involves the use of 1-(2-bromo-1-methoxyethyl)-3-chlorobenzene in the development of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, making them attractive targets for therapeutic intervention. By modifying the benzene core with appropriate substituents, researchers can fine-tune the binding affinity and selectivity of kinase inhibitors. The bromo and chloro groups provide handles for further derivatization, allowing chemists to explore diverse chemical space.

Additionally, studies have explored the pharmacokinetic properties of derivatives synthesized from 1-(2-bromo-1-methoxyethyl)-3-chlorobenzene. The ethyl chain with its bromo and methoxy substituents contributes to lipophilicity, which is a critical factor in drug absorption, distribution, metabolism, and excretion (ADME). Optimizing these structural features can enhance drug bioavailability and efficacy. Recent advances in computational chemistry have enabled virtual screening of potential derivatives, accelerating the discovery process.

The compound's reactivity also makes it valuable in materials science applications. For instance, it can be used to synthesize polymers or copolymers with tailored properties. The presence of bromine atoms allows for flame retardancy modifications, while the methoxy group can influence polymer solubility and thermal stability. Such applications underscore the broad utility of 1-(2-bromo-1-methoxyethyl)-3-chlorobenzene beyond pharmaceuticals.

From a synthetic perspective, 1-(2-bromo-1-methoxyethyl)-3-chlorobenzene serves as a key intermediate in multi-step syntheses. Its structural features facilitate the introduction of additional functional groups through various reaction pathways. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or vinyl moieties, expanding the compound's synthetic utility. Such transformations are essential in constructing complex molecular architectures required for advanced drug candidates.

The role of 1-(2-bromo-1-methoxyethyl)-3-chlorobenzene in medicinal chemistry is further underscored by its incorporation into libraries of compounds screened for biological activity. High-throughput screening (HTS) techniques have become increasingly sophisticated, allowing researchers to rapidly assess thousands of compounds for desired pharmacological effects. Derivatives of 1-(2-bromo-1-methoxyethyl)-3-chlorobenzene have shown promise as scaffolds for developing treatments against various diseases.

In conclusion, 1-(2-bromo-1-methoxyethyl)-3-chlorobenzene (CAS No. 109332-87-8) is a multifaceted compound with significant implications in organic synthesis and pharmaceutical research. Its unique structural features enable diverse functionalization strategies, making it a valuable tool for developing novel therapeutics and advanced materials. As research continues to uncover new applications, this compound will undoubtedly remain a cornerstone in synthetic chemistry.

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